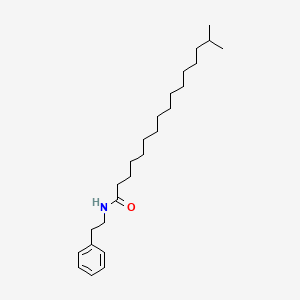
15-Methyl-N-(2-phenylethyl)hexadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Methyl-N-(2-phenylethyl)hexadecanamide is a fatty amide compound with the molecular formula C24H41NO It is a derivative of hexadecanamide, where a methyl group is attached to the 15th carbon and a phenylethyl group is attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methyl-N-(2-phenylethyl)hexadecanamide typically involves the reaction of hexadecanoic acid with 2-phenylethylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the amide bond is complete. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and purification. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to obtain high-purity products.
化学反应分析
Types of Reactions
15-Methyl-N-(2-phenylethyl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with various functional groups.
科学研究应用
15-Methyl-N-(2-phenylethyl)hexadecanamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with cellular components.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 15-Methyl-N-(2-phenylethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. Additionally, the fatty amide structure may influence the compound’s solubility and distribution within biological systems.
相似化合物的比较
Similar Compounds
N-(2-Phenylethyl)hexadecanamide: Similar structure but lacks the methyl group at the 15th carbon.
Hexadecanamide: The parent compound without the phenylethyl group.
Palmitamide: Another fatty amide with a similar carbon chain length but different substituents.
Uniqueness
15-Methyl-N-(2-phenylethyl)hexadecanamide is unique due to the presence of both the methyl group and the phenylethyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
921607-18-3 |
|---|---|
分子式 |
C25H43NO |
分子量 |
373.6 g/mol |
IUPAC 名称 |
15-methyl-N-(2-phenylethyl)hexadecanamide |
InChI |
InChI=1S/C25H43NO/c1-23(2)17-13-10-8-6-4-3-5-7-9-11-16-20-25(27)26-22-21-24-18-14-12-15-19-24/h12,14-15,18-19,23H,3-11,13,16-17,20-22H2,1-2H3,(H,26,27) |
InChI 键 |
KWKDJTRIOTUJBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


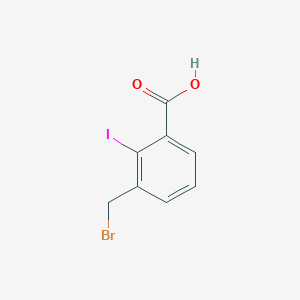
![N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14187569.png)
![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
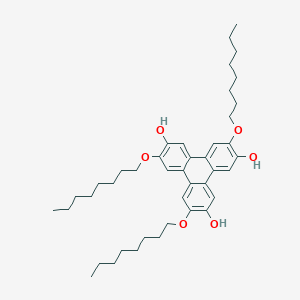
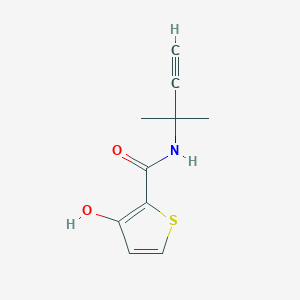
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)

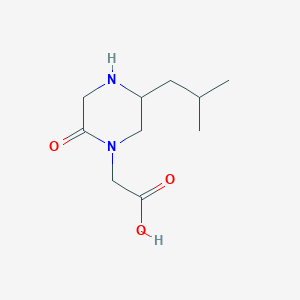
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)

![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)


![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
